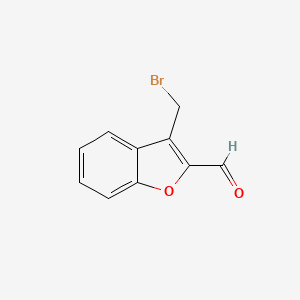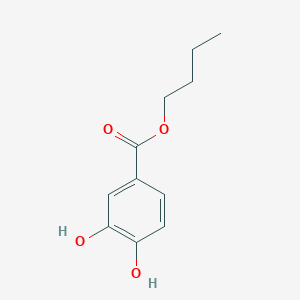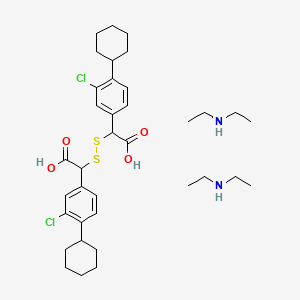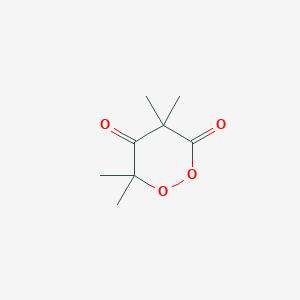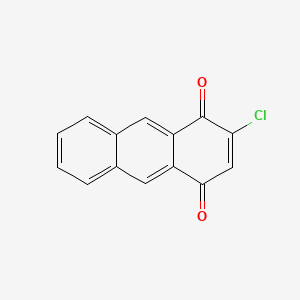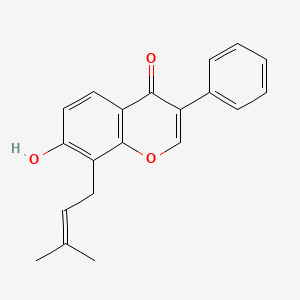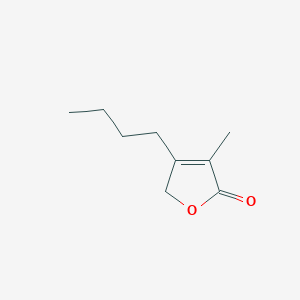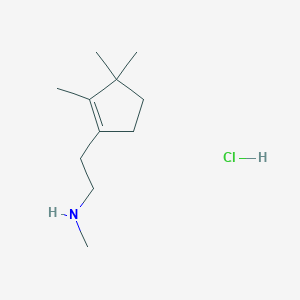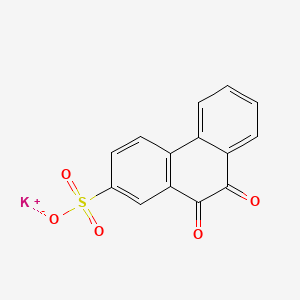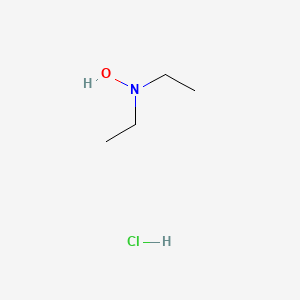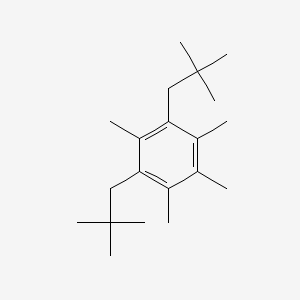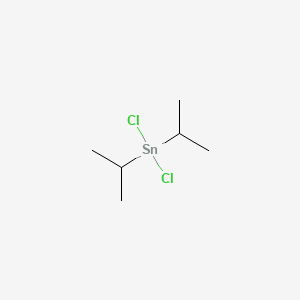![molecular formula C10H15NO6 B14679455 Diethyl [(ethoxycarbonyl)imino]propanedioate CAS No. 36106-23-7](/img/structure/B14679455.png)
Diethyl [(ethoxycarbonyl)imino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(ethoxycarbonyl)imino]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis due to its ability to form enolate ions, which are highly reactive intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(ethoxycarbonyl)imino]propanedioate can be synthesized through the alkylation of enolate ionsThis reaction forms a new carbon-carbon bond, joining two smaller molecules into a larger one .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(ethoxycarbonyl)imino]propanedioate undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form substituted malonic esters.
Hydrolysis: Conversion to carboxylic acids upon heating with aqueous hydrochloric acid.
Decarboxylation: Loss of carbon dioxide to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base to generate enolate ions.
Alkyl Halides: Electrophiles that react with enolate ions.
Aqueous Hydrochloric Acid: Facilitates hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation.
Substituted Monocarboxylic Acids: Result from hydrolysis and decarboxylation.
Applications De Recherche Scientifique
Diethyl [(ethoxycarbonyl)imino]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [(ethoxycarbonyl)imino]propanedioate involves the formation of enolate ions, which are highly nucleophilic and can react with various electrophiles. The enolate ions are generated by deprotonation of the compound using a base such as sodium ethoxide. These ions then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate:
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
Diethyl [(ethoxycarbonyl)imino]propanedioate is unique due to its ability to form stable enolate ions, making it a versatile intermediate in organic synthesis. Its reactivity and stability set it apart from other similar compounds .
Propriétés
Numéro CAS |
36106-23-7 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
diethyl 2-ethoxycarbonyliminopropanedioate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(12)7(9(13)16-5-2)11-10(14)17-6-3/h4-6H2,1-3H3 |
Clé InChI |
KTTHBOSLIDAVTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


